Benzyl (5-methyl-1,3-oxazol-2-yl)carbamate
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Overview
Description
Benzyl (5-methyl-1,3-oxazol-2-yl)carbamate is a compound that belongs to the class of oxazole derivatives. Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (5-methyl-1,3-oxazol-2-yl)carbamate typically involves the reaction of benzyl chloroformate with 5-methyl-1,3-oxazole-2-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional steps for purification and quality control to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
Benzyl (5-methyl-1,3-oxazol-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole N-oxides.
Reduction: Reduction reactions can convert the oxazole ring to oxazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyl and oxazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Oxazole N-oxides.
Reduction: Oxazoline derivatives.
Substitution: Various substituted benzyl and oxazole derivatives.
Scientific Research Applications
Benzyl (5-methyl-1,3-oxazol-2-yl)carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Benzyl (5-methyl-1,3-oxazol-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways or exhibit anticancer activity by inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Aleglitazar: An antidiabetic agent containing an oxazole moiety.
Ditazole: A platelet aggregation inhibitor with an oxazole ring.
Mubritinib: A tyrosine kinase inhibitor featuring an oxazole structure.
Oxaprozin: A COX-2 inhibitor with an oxazole component.
Uniqueness
Benzyl (5-methyl-1,3-oxazol-2-yl)carbamate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
Properties
CAS No. |
33123-89-6 |
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Molecular Formula |
C12H12N2O3 |
Molecular Weight |
232.23 g/mol |
IUPAC Name |
benzyl N-(5-methyl-1,3-oxazol-2-yl)carbamate |
InChI |
InChI=1S/C12H12N2O3/c1-9-7-13-11(17-9)14-12(15)16-8-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,13,14,15) |
InChI Key |
NGEWGOKVRDQEHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(O1)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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